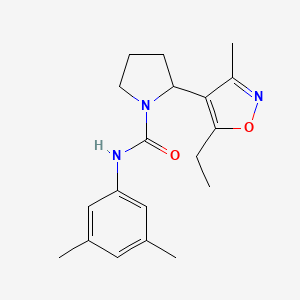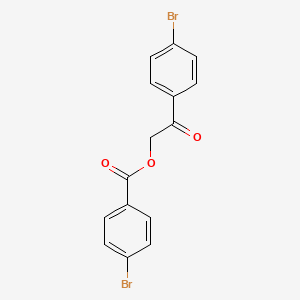![molecular formula C17H11BrClFN2O3 B5954943 (4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B5954943.png)
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with various halogenated and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the (3-bromo-4-methoxyphenyl)methylidene group: This step involves the condensation of the pyrazolidine-3,5-dione with 3-bromo-4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.
Substitution with the (3-chloro-4-fluorophenyl) group: This can be done through a nucleophilic aromatic substitution reaction using 3-chloro-4-fluoronitrobenzene, followed by reduction of the nitro group to an amine and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using reagents such as potassium permanganate.
Reduction: The nitro group in intermediates can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazolidine-3,5-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione is unique due to its specific combination of halogenated and methoxy substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClFN2O3/c1-25-15-5-2-9(7-12(15)18)6-11-16(23)21-22(17(11)24)10-3-4-14(20)13(19)8-10/h2-8H,1H3,(H,21,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLQRCCJJNBPMW-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methoxy-N-[2-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B5954860.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5954866.png)
![3-[[Benzyl(methyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B5954872.png)

![2-{[(4-cyclohexylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5954881.png)
![1-{[7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5954886.png)
![1-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5954890.png)
![N-benzyl-N-methyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B5954896.png)
![trans-4-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B5954899.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B5954924.png)

![12-ethyl-4,4-dimethyl-5-oxa-8-thia-10,12,13,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B5954935.png)
![N-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)methyl]-2-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B5954939.png)
![N-[(Z)-3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5954949.png)
